molecular formula C14H10BrN3O2 B11195149 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B11195149
M. Wt: 332.15 g/mol
InChI Key: MUNWVIQMRPKTPL-UHFFFAOYSA-N
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Description

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoxazole ring fused with a pyridine ring, and it is substituted with a bromine atom and an acetamide group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-bromopyridine and 2-hydroxybenzaldehyde.

    Formation of Benzoxazole Ring: The 2-amino-5-bromopyridine reacts with 2-hydroxybenzaldehyde under acidic conditions to form the benzoxazole ring.

    Acetylation: The resulting benzoxazole derivative is then acetylated using acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent quality and yield, as well as employing catalysts to speed up the reaction and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide stands out due to its unique combination of a benzoxazole ring and a bromopyridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10BrN3O2

Molecular Weight

332.15 g/mol

IUPAC Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C14H10BrN3O2/c1-8(19)17-11-2-3-13-12(5-11)18-14(20-13)9-4-10(15)7-16-6-9/h2-7H,1H3,(H,17,19)

InChI Key

MUNWVIQMRPKTPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br

Origin of Product

United States

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